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Compound of Interest

Compound Name: NU9056

Cat. No.: B15604790

These application notes provide a comprehensive overview of NU9056, a potent and selective
inhibitor of the histone acetyltransferase (HAT) KAT5, also known as Tip60. This document is
intended for researchers, scientists, and drug development professionals interested in utilizing
NU9056 for in vitro studies.

Introduction

NU9056 is a small molecule inhibitor that demonstrates high selectivity for KATS (Tip60) over
other HATs such as p300, pCAF, and GCN5.[1][2] Histone acetyltransferases are crucial
enzymes in the regulation of chromatin structure and gene expression, catalyzing the transfer
of acetyl groups to lysine residues on histone tails.[1][3][4] The dysregulation of HAT activity is
implicated in various diseases, including cancer. NU9056 has been shown to inhibit protein
acetylation in prostate cancer cell lines, block the DNA damage response, and induce
apoptosis, making it a valuable tool for studying the biological roles of KAT5 and as a potential

therapeutic agent.[5][6][7]
Data Presentation

Inhibitory Activity of NU9056 against various Histone
Acetyltransferases
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HAT Enzyme IC50 Value (pM) Selectivity vs. KAT5
KATS5 (Tip60) <2

p300 60 >30-fold

pCAF 36 >18-fold

GCN5 >100 >50-fold

Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of NU9056 against a
panel of histone acetyltransferases. Data compiled from multiple sources.

Cellular Effects of NU9056 in Prostate Cancer Cell Lines

Cell Line Effect Concentration (pM)

Inhibition of H4K16, H3K14,
LNCaP , 2.5-40
and H4K8 acetylation

Induction of Caspase 3 and 9
LNCaP o ) 17 - 36
activation (apoptosis)

Inhibition of cell proliferation
LNCaP, PC3, CWR22rv1 7.5-27
(GI50)

Table 2: Summary of the observed cellular effects of NU9056 in various prostate cancer cell
lines.[1][2][5][8]

Signaling Pathways

NU9056, through its inhibition of KAT5 (Tip60), impacts several critical cellular signaling
pathways.

DNA Damage Response Pathway

KATS5 plays a pivotal role in the DNA damage response (DDR). Upon DNA damage, KAT5S is
activated, leading to the acetylation of histones and the subsequent activation of ATM (Ataxia
Telangiectasia Mutated) and p53.[3][5][7] NU9056 can inhibit this pathway by preventing KAT5-
mediated acetylation events.
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NU9056 inhibits the KAT5-mediated DNA damage response pathway.
c-Myc/miR-202 Pathway in Anaplastic Thyroid
Carcinoma

In anaplastic thyroid carcinoma, NU9056 has been shown to suppress tumor progression by
targeting KAT5, which leads to a reduction in the half-life of the c-Myc protein.[9] This, in turn,
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downregulates the expression of miR-202, a microRNA implicated in cancer cell progression.[9]
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NU9056 inhibits tumor progression via the KAT5/c-Myc/miR-202 axis.

Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay using
NU9056

This protocol describes a radioactive filter-binding assay to measure the in vitro inhibitory
activity of NU9056 on KATS5 (Tip60). The assay quantifies the incorporation of radiolabeled
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acetyl groups from [3H]-Acetyl-CoA into a histone substrate.
Materials:

e Recombinant human KAT5 (Tip60) enzyme

o Histone H3 or H4 peptide substrate

e [3H]-Acetyl-CoA

e NU9056 (dissolved in DMSO)

o HAT assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
e 10% Trichloroacetic acid (TCA)

« Scintillation fluid

« Filter paper (e.g., Whatman P81)

e 96-well microplate

 Scintillation counter

Procedure:

e Prepare Reagents:

o Prepare a working solution of recombinant KAT5 in HAT assay buffer. The final
concentration should be optimized to ensure the reaction is in the linear range.

o Prepare a working solution of the histone substrate in HAT assay buffer.
o Prepare a working solution of [3H]-Acetyl-CoA.

o Prepare serial dilutions of NU9056 in DMSO. Further dilute in HAT assay buffer to the
desired final concentrations. Ensure the final DMSO concentration is consistent across all
wells and does not exceed 1%.
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e Assay Setup:

o In a 96-well microplate, add the following components in order:

HAT assay buffer

NU9056 solution (or DMSO for control)

Recombinant KAT5 enzyme

Histone substrate

o Pre-incubate the plate at 30°C for 10 minutes.
« Initiate Reaction:
o Start the reaction by adding [3H]-Acetyl-CoA to each well.

o Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized
based on enzyme activity.

e Stop Reaction and Precipitate:

o Stop the reaction by adding cold 10% TCA.

o Incubate the plate on ice for 15 minutes to allow the precipitation of acetylated histones.
 Filter and Wash:

o Spot the reaction mixture onto the filter paper.

o Wash the filter paper multiple times with 10% TCA to remove unincorporated [3H]-Acetyl-
CoA.

o Perform a final wash with ethanol.

e Quantify:

o Allow the filter paper to dry completely.
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o Place the filter spots into scintillation vials, add scintillation fluid, and measure the
radioactivity using a scintillation counter.

o Data Analysis:

o Calculate the percentage of HAT activity inhibition for each NU9056 concentration relative
to the DMSO control.

o Plot the percentage of inhibition against the logarithm of the NU9056 concentration and
determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram
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Workflow for the in vitro HAT assay with NU9056.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15604790?utm_src=pdf-body-img
https://www.benchchem.com/product/b15604790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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